Diethyl azodicarboxylate
CAS No.: 4143-61-7
Cat. No.: VC0526025
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4143-61-7 |
---|---|
Molecular Formula | C6H10N2O4 |
Molecular Weight | 174.15 g/mol |
IUPAC Name | ethyl N-ethoxycarbonyliminocarbamate |
Standard InChI | InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3 |
Standard InChI Key | FAMRKDQNMBBFBR-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)/N=N/C(=O)OCC |
SMILES | CCOC(=O)N=NC(=O)OCC |
Canonical SMILES | CCOC(=O)N=NC(=O)OCC |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
DEAD’s structure (C₆H₁₀N₂O₄) consists of an azo (-N=N-) core bonded to two ethoxycarbonyl groups. This conjugation system confers significant electron-accepting capacity, making DEAD a potent dienophile and oxidizing agent . X-ray crystallographic analyses reveal planarity around the azo linkage, with ester groups adopting anti-periplanar configurations to minimize steric interactions .
Physical Characteristics
DEAD exhibits distinct physical properties critical for its handling and application:
Property | Value | Source |
---|---|---|
Melting Point | 6°C | |
Boiling Point | 106°C (13 mmHg) | |
Density | 1.106 g/cm³ | |
Refractive Index (n²⁰/D) | 1.47 | |
Solubility | Miscible with THF, CH₂Cl₂ |
The compound’s orange-red hue arises from π→π* transitions in the conjugated azo system, with color attenuation upon dilution or reaction progress serving as a visual reaction monitor . DEAD’s low water solubility contrasts with its dimethyl analog, highlighting the ester group’s role in modulating hydrophilicity .
Synthetic Applications in Organic Chemistry
The Mitsunobu Reaction
DEAD’s most celebrated application lies in the Mitsunobu reaction, enabling alcohol-to-ether, ester, or amine conversions via a phosphine-mediated mechanism. The reaction proceeds through an oxyphosphonium intermediate, with DEAD acting as a stoichiometric oxidant to regenerate the phosphine oxide . This method has been instrumental in synthesizing pharmaceuticals like zidovudine (AZT) and procarbazine, where stereochemical control is paramount .
Dehydrogenation Reactions
Recent studies demonstrate DEAD’s capacity to dehydrogenate tertiary amines to enamines under mild conditions. Wang et al. (2008) reported a DEAD-mediated tandem reaction where N-sulfonyl amidines form via enamine intermediates reacting with sulfonyl azides . This method tolerates diverse functional groups (e.g., esters, halides) and achieves yields up to 92% .
sp³ C–H Functionalization
Copper/DEAD systems enable direct α-alkynylation of unactivated aliphatic tertiary amines. As shown by Wang et al. (2009), this regioselective process couples terminal alkynes with methylamines without requiring inert atmospheres, achieving 65–89% yields across 22 substrates . The mechanism likely involves single-electron transfer from copper, generating α-amino radicals that react with activated alkynes .
Recent Methodological Advances
Oxidative Ugi-Type Reactions
DEAD facilitates novel four-component Ugi reactions, forming α-acyloxy carboxamides through dicarboxylic acid-assisted amidation. This 2017 advancement expands access to peptidomimetics and heterocycles, achieving 51–78% yields across 15 substrates .
Photochemical Alkynylation
Visible-light-driven DEAD activation enables C(sp³)–H alkynylation of tetrahydroisoquinolines. Suga et al. (2016) demonstrated this metal-free approach using Ru(bpy)₃²⁺ photocatalysis, achieving 70–92% yields with excellent functional group tolerance .
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